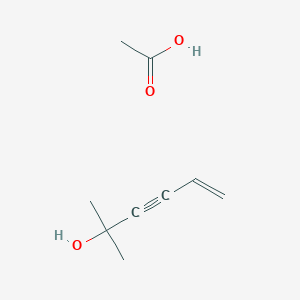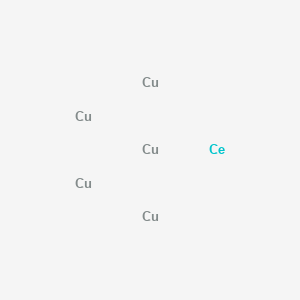
Cerium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and copper compounds, particularly in the form of bimetallic cerium/copper oxides, have garnered significant attention due to their unique properties and wide range of applications. Cerium is a rare earth element, while copper is a transition metal. When combined, they form compounds that exhibit remarkable catalytic, redox, and structural properties, making them valuable in various scientific and industrial fields .
Preparation Methods
The preparation of cerium/copper compounds can be achieved through several synthetic routes. One common method involves the hydrothermal synthesis of bimetallic cerium/copper metal-organic frameworks (MOFs) at room temperature. These MOFs are then subjected to in-situ pyrolysis under a nitrogen atmosphere to obtain cerium/copper oxides . The optimal pyrolysis temperature is around 600°C, which results in catalysts with excellent low-temperature activity . Industrial production methods often involve similar processes but on a larger scale, ensuring the consistent quality and performance of the compounds.
Chemical Reactions Analysis
Cerium/copper compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For instance, in the selective catalytic reduction (SCR) of nitrogen oxides using ammonia as the reductant, cerium/copper oxides exhibit high catalytic activity . The reactions typically follow the Langmuir-Hinshelwood or Eley-Rideal mechanisms, leading to the formation of nitrogen and water as major products . Common reagents used in these reactions include ammonia and nitrogen oxides, with reaction conditions optimized for maximum efficiency.
Scientific Research Applications
Cerium/copper compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of volatile organic compounds and the reduction of nitrogen oxides . In biology and medicine, cerium oxide nanoparticles exhibit antioxidant properties, making them potential candidates for therapeutic interventions in oxidative stress-related diseases . Additionally, these compounds have antimicrobial properties, which are being explored for use in combating bacterial infections . In industry, cerium/copper compounds are employed in the production of heat-resistant alloys, ceramic coatings, and emission control systems for gasoline engines .
Mechanism of Action
The mechanism of action of cerium/copper compounds is primarily based on their redox properties. Cerium can switch between the Ce(III) and Ce(IV) oxidation states, while copper can switch between Cu(I) and Cu(II) states . This reversible redox behavior allows these compounds to act as effective catalysts and antioxidants. In biological systems, cerium oxide nanoparticles generate reactive oxygen species (ROS) that can target and neutralize harmful pathogens . The molecular targets and pathways involved include cellular respiration, oxygen uptake, and glucose metabolism .
Comparison with Similar Compounds
Cerium/copper compounds can be compared with other bimetallic systems, such as cerium/manganese or cerium/iron compounds. While all these compounds exhibit catalytic properties, cerium/copper compounds are unique due to their high oxygen storage and release capacity, which enhances their catalytic efficiency . Similar compounds include cerium/manganese oxides, cerium/iron oxides, and cerium/zinc oxides . Each of these systems has its own set of properties and applications, but cerium/copper compounds stand out for their versatility and effectiveness in various catalytic and biomedical applications.
Properties
CAS No. |
12157-56-1 |
|---|---|
Molecular Formula |
CeCu5 |
Molecular Weight |
457.85 g/mol |
IUPAC Name |
cerium;copper |
InChI |
InChI=1S/Ce.5Cu |
InChI Key |
DTQBBEHAHMZTTE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


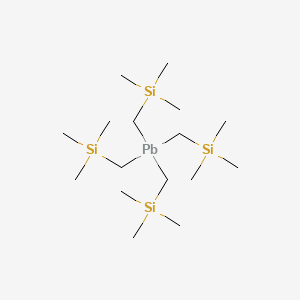
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


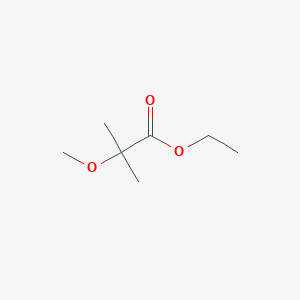
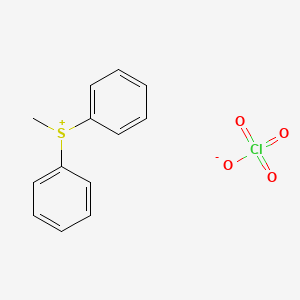
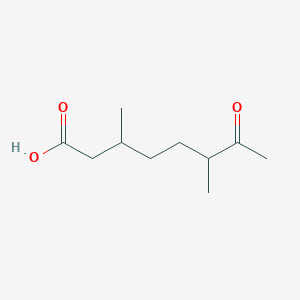
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
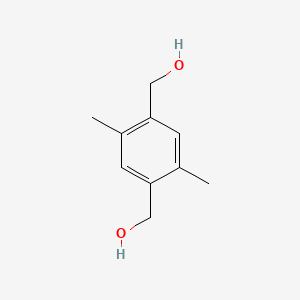
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
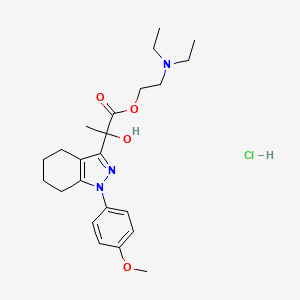
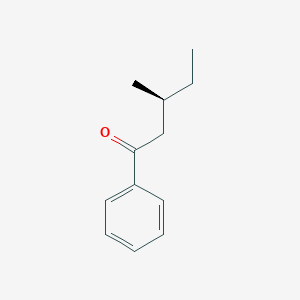
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)
